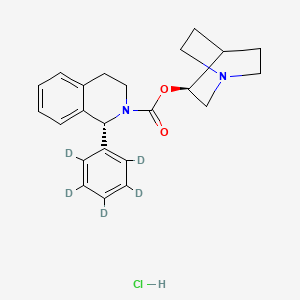
Triphenylphosphat-d15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl phosphate-d15 is the deuterium labeled Triphenyl phosphate . It is used in research and is not sold to patients . It is used in the insecticidal composition, acts as a flame retardant, and is also added to some nail polishes as a replacement for the plasticizer dibutyl phthalate .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of Triphenyl phosphate-d15 is 341.38 . The formula is C18D15O4P . The SMILES string representation is [2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1OP(OC2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])(OC3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=O .Chemical Reactions Analysis
Triphenyl phosphate-d15 is the deuterium labeled Triphenyl phosphate . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical and Chemical Properties Analysis
Triphenyl phosphate-d15 is a solid substance . It has a boiling point of 244 °C/10 mmHg (lit.) and a melting point of 48-50 °C (lit.) . The mass shift is M+15 .Wissenschaftliche Forschungsanwendungen
Chemische Analyse
Triphenylphosphat-d15 wird aufgrund seiner einzigartigen Eigenschaften häufig in der chemischen Analyse eingesetzt. Es hat ein Molekulargewicht von 341,38 und eine lineare Formel von (C6D5O)3PO . Es ist ein Feststoff mit einem Siedepunkt von 244 °C/10 mmHg und einem Schmelzpunkt von 48-50 °C .
Herstellung
This compound wird in der Produktion vielfältig eingesetzt. Es ist besonders nützlich bei der Herstellung von Flammschutzmitteln .
Umweltforschung
In der Umweltforschung wird this compound verwendet, um das Vorkommen und die Verteilung von Organophosphatestern in städtischem Straßenstaub zu untersuchen . Dies trägt zum Verständnis der Auswirkungen dieser Verbindungen auf die Umwelt bei.
Aquatische Forschung
This compound wird in der aquatischen Forschung aufgrund seiner zunehmenden Konzentrationen in aquatischen Umgebungen verwendet . Dies trägt zum Verständnis der Auswirkungen dieser Verbindungen auf das aquatische Leben bei.
Hepatotoxizitätstest
This compound wird in Hepatotoxizitätstests verwendet. Es wird bei der Entwicklung eines Hepatotoxizitätstest-Tools unter Verwendung menschlicher HepaRG-Zellkulturen und Metabolomics eingesetzt .
Toxizitätswege-Analyse
This compound wird bei der Analyse von Toxizitätswegen verwendet. Es wird in der Metabolomik-Analyse der Toxizitätswege von Triphenylphosphat in HepaRG-Zellen eingesetzt .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Triphenyl phosphate-d15 is a deuterium-labeled version of Triphenyl phosphate It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
The incorporation of deuterium (heavy hydrogen) into drug molecules has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Triphenyl phosphate-d15 may interact with its targets in a similar manner, potentially altering their behavior or function.
Biochemical Pathways
It’s known that deuterium-labeled compounds can be used as tracers in various biochemical pathways, helping to track the movement and interactions of the parent compound .
Pharmacokinetics
The substitution of hydrogen atoms with deuterium in drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
The use of deuterium-labeled compounds in drug development can provide valuable insights into the drug’s behavior in the body, including its distribution, metabolism, and potential interactions with cellular components .
Action Environment
It’s known that the behavior and efficacy of deuterium-labeled compounds can be influenced by various factors, including the properties of the surrounding medium, temperature, and ph .
Eigenschaften
IUPAC Name |
tris(2,3,4,5,6-pentadeuteriophenyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZNDPSIHUTMOC-KLHTYYPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(OC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016870 |
Source


|
| Record name | Triphenyl phosphate-d15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-30-8 |
Source


|
| Record name | Triphenyl phosphate-d15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)
![[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B568806.png)
![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)




![2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol](/img/structure/B568820.png)


